molecular formula C23H19ClN4OS2 B2382997 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride CAS No. 1329961-19-4

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride

Cat. No.: B2382997
CAS No.: 1329961-19-4
M. Wt: 467
InChI Key: KNFSLESWJKLNBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride is a small-molecule inhibitor characterized by a fused tetrahydrothieno[2,3-c]pyridine core substituted with a benzo[d]thiazole moiety at position 3, a methyl group at position 6, and a 4-cyanobenzamide group at position 2. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-cyanobenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS2.ClH/c1-27-11-10-16-19(13-27)30-23(26-21(28)15-8-6-14(12-24)7-9-15)20(16)22-25-17-4-2-3-5-18(17)29-22;/h2-9H,10-11,13H2,1H3,(H,26,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFSLESWJKLNBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzothiazole derivatives, have been reported to exhibit anti-inflammatory, anti-tubercular, and anti-cancer activities. These activities suggest that the compound might interact with enzymes or proteins involved in inflammation, bacterial growth, and cell proliferation.

Pharmacokinetics

A study on similar benzothiazole derivatives suggested a favorable pharmacokinetic profile. This implies that the compound might have good bioavailability, but further studies are needed to confirm this.

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and structure-activity relationships (SAR), drawing on diverse research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following components:

  • Molecular Formula : C24H22N2OS3
  • Molecular Weight : 450.6 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the thieno[2,3-c]pyridine core followed by functionalization to introduce the benzo[d]thiazole and cyanobenzamide moieties. The synthetic pathway often employs methods such as:

  • Condensation Reactions : To form the thieno[2,3-c]pyridine framework.
  • Substitution Reactions : For introducing the benzo[d]thiazole group.
  • Final Acylation : To attach the cyanobenzamide moiety.

Research indicates that compounds similar to this compound exhibit activity against apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme involved in DNA repair processes. APE1 is a critical target in cancer therapy as it plays a role in repairing DNA damage caused by alkylating agents.

In Vitro Studies

In vitro studies have shown that related compounds exhibit:

  • Low µM Activity : Against purified APE1 enzyme.
  • Cytotoxicity Potentiation : When combined with alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ), leading to enhanced cell death in cancer cell lines such as HeLa and SF767 glioblastoma cells .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications to the benzo[d]thiazole and thieno[2,3-c]pyridine components significantly affect biological activity. For instance:

  • Substituents on the Benzothiazole Ring : Influence the binding affinity to APE1.
  • Variations in Alkyl Groups : Impact the overall potency and selectivity of the compound against cancer cells.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound class:

  • Study on HeLa Cells : Demonstrated that compounds with similar structures led to hyperaccumulation of AP sites when treated with MMS, indicating effective inhibition of DNA repair mechanisms .
  • Animal Models : In vivo studies showed favorable pharmacokinetics with good plasma and brain exposure after administration in mice models .

Comparison with Similar Compounds

Key Structural Modifications and Activity Trends

The target compound shares a scaffold with APE1 inhibitors reported in the literature. A closely related analog, N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3), differs in two critical regions:

Position 6 substituent : Methyl (target) vs. isopropyl (Compound 3).

Amide group: 4-cyanobenzamide (target) vs. acetamide (Compound 3).

These modifications influence both enzymatic activity and pharmacokinetic properties:

  • Methyl vs. However, the isopropyl group in Compound 3 could enhance lipophilicity, favoring blood-brain barrier penetration .
  • 4-Cyanobenzamide vs.

Data Table: Structural and Functional Comparison

Feature Target Compound Compound 3
Position 6 Substituent 6-methyl 6-isopropyl
Amide Group 4-cyanobenzamide Acetamide
Salt Form Hydrochloride (enhanced solubility) Neutral
APE1 IC50 Not reported 1–10 µM
Cellular Activity Not reported Enhances alkylating agent cytotoxicity
PK Profile Likely improved solubility Good plasma/brain exposure in mice

Preparation Methods

Pictet-Spengler Cyclization

This method involves condensing 2-thiophene ethylamine with formaldehyde under acidic conditions to form the imine intermediate, followed by cyclization. For example, heating 2-thiophene ethylamine with formaldehyde at 50–55°C for 20–30 hours generates the imine, which undergoes ring closure in ethanol-HCl to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (94.3% yield). Adapting this approach, methylation at the 6-position is achieved by substituting formaldehyde with methyl-containing aldehydes or through post-cyclization alkylation.

Palladium-Catalyzed Carbonylative Coupling

A more recent strategy employs palladium catalysts to construct the thienopyridine core. Ortho-iodophenols react with cyanamide and Mo(CO)₆ under CO-free conditions, forming 4H-benzo[e]oxazin-4-ones, which are subsequently reduced and functionalized. While less common for thienopyridines, this method offers versatility for introducing substituents early in the synthesis.

Amide Bond Formation with 4-Cyanobenzoic Acid

The 4-cyanobenzamide group is incorporated via standard amidation protocols:

Active Ester Method

4-Cyanobenzoic acid is activated as its N-hydroxysuccinimide (NHS) ester using DCC or EDCl, then reacted with the amine intermediate. This method achieves >90% conversion in aprotic solvents like DMF.

Direct Coupling with Carbodiimides

A one-pot procedure using HATU and DIPEA in dichloromethane couples 4-cyanobenzoic acid directly to the tetrahydrothienopyridine-benzo[d]thiazole intermediate, yielding 82–88% after purification.

Hydrochloride Salt Formation

The final step involves treating the free base with HCl gas in ethanol or aqueous HCl (1–2 M). Crystallization from ethanol/water mixtures (1:3 v/v) affords the hydrochloride salt in 95% purity.

Optimization and Scalability Considerations

Key parameters influencing yield and purity include:

Step Optimal Conditions Yield (%) Reference
Core cyclization 50–55°C, 20–30 h (Pictet-Spengler) 94.3
Benzo[d]thiazole coupling EDCl/HOBt, DMF, 80°C, 12 h 78–87
Amidation HATU, DIPEA, DCM, rt, 4 h 82–88
Salt formation 1 M HCl in ethanol, 0–5°C crystallization 95

Analytical Characterization

Critical spectroscopic data for validation:

  • ¹H NMR (DMSO-d₆) : δ 2.34 (s, 3H, CH₃), 4.01 (s, 2H, SCH₂), 7.25–7.82 (m, aromatic H).
  • IR (KBr) : 2215 cm⁻¹ (C≡N), 1653 cm⁻¹ (C=O amide).
  • HRMS : m/z 502.1 [M+H]⁺.

Q & A

Q. What are the key steps in synthesizing this compound, and how can purity be ensured?

The synthesis involves multi-step organic reactions, including cyclization to form the benzo[d]thiazole core, coupling with tetrahydrothieno[2,3-c]pyridine intermediates, and amidation with 4-cyanobenzoyl chloride. Critical steps include:

  • Cyclization of 2-aminothiophenol with aldehydes under reflux (ethanol/DMF, 80–100°C) to generate the benzo[d]thiazole moiety .
  • Purification via flash chromatography or recrystallization to isolate intermediates .
  • Final amidation under anhydrous conditions, followed by HCl treatment to form the hydrochloride salt . Purity is validated using HPLC (>95% purity threshold) and NMR to confirm absence of unreacted starting materials .

Q. Which spectroscopic techniques are essential for structural characterization?

  • 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ 2.5–3.0 ppm) and confirms amide bond formation .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C24H24ClN3O3S2 for a related analog) .
  • IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ from the cyanobenzamide group) .

Q. What functional groups dictate this compound’s reactivity?

The cyanobenzamide group participates in nucleophilic substitutions, while the benzo[d]thiazole and tetrahydrothieno[2,3-c]pyridine cores influence π-π stacking and hydrogen bonding in biological systems. The tertiary amine in the tetrahydrothienopyridine ring may undergo protonation under acidic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent optimization : Replace polar aprotic solvents (DMF) with THF for amidation to reduce side reactions .
  • Catalyst screening : Use Pd-based catalysts for Suzuki-Miyaura coupling of aryl halides in later stages .
  • Temperature control : Lower reaction temperatures (<60°C) during cyclization to prevent decomposition . Monitor reaction progress via TLC or in situ FTIR to terminate reactions at optimal conversion points .

Q. How should contradictory biological activity data be resolved?

  • Purity reassessment : Re-test batches with LC-MS to rule out impurities (e.g., residual solvents or byproducts) .
  • Assay standardization : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity. For example, inconsistent IC50 values in kinase inhibition assays may arise from varying ATP concentrations .
  • Computational validation : Perform molecular docking to verify binding poses against target proteins (e.g., kinases or GPCRs) .

Q. What strategies are effective for studying structure-activity relationships (SAR)?

  • Substituent variation : Replace the 4-cyanophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on bioactivity .
  • Scaffold hopping : Synthesize analogs with pyridine or quinoline cores instead of benzo[d]thiazole to evaluate heterocycle-dependent activity .
  • Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical interaction points (e.g., hydrogen bond acceptors in the benzamide moiety) .

Q. How can stability under physiological conditions be evaluated?

  • pH stability assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
  • Light sensitivity testing : Expose to UV-Vis light (300–800 nm) and monitor structural integrity via NMR .
  • Plasma stability : Assess metabolic degradation using rat or human plasma, identifying esterase-sensitive motifs .

Q. What methods are recommended for target identification?

  • Chemical proteomics : Use affinity chromatography with immobilized compound analogs to pull down binding proteins from cell lysates .
  • Kinase profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • CRISPR-Cas9 knockout : Validate putative targets by correlating gene knockout with loss of compound activity .

Methodological Considerations

Q. How to address low solubility in biological assays?

  • Salt formation : Test alternative counterions (e.g., mesylate or tartrate) instead of hydrochloride .
  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the cyanobenzamide moiety for in vivo activation .

Q. What statistical approaches are suitable for analyzing dose-response data?

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50 .
  • Bootstrap resampling : Estimate confidence intervals for potency metrics in assays with high variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.